3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
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Description
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a novel chemical compound that has been synthesized in recent years. It has attracted the attention of researchers due to its potential applications in various fields of science.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives have been synthesized and optimized for in vitro potency as neuropeptide Y5 receptor antagonists. The study generated over 40 analogues to determine structure-activity relationships, leading to compounds with potent antagonist activity in cellular assays. These findings highlight the therapeutic potential of urea derivatives in modulating neuropeptide receptors (Fotsch et al., 2001).
Antiproliferative Agents : A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The study identified compounds with significant antiproliferative effects, highlighting the potential of urea derivatives as chemotherapeutic agents (Zhang et al., 2019).
Catalysis and Enzyme Mimicry
- (Thio)urea Derivatives as Organocatalysts : The application of (thio)urea derivatives in organic chemistry as organocatalysts has increased rapidly due to their ability to activate substrates and stabilize transition states through hydrogen bonding. N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in particular, has played a significant role in promoting organic transformations (Zhang et al., 2014).
Environmental and Agricultural Applications
- Biodegradation of Methylene Urea : Research into the biodegradation of methylene urea (MU), a slow-release fertilizer, by activated sludge indicates the potential of urea derivatives to improve nitrogen use efficiency in agriculture while reducing environmental impacts. The study provides insights into the degradation process of MU in soil environments (Yang et al., 2016).
Biosensor Development
- Urea Potentiometric Biosensor : A potentiometric enzyme biosensor based on a thiophene copolymer was developed for the quantification of urea concentrations, highlighting the applicability of urea derivatives in developing sensors for medical diagnostics and industrial processes (Lai et al., 2017).
properties
IUPAC Name |
3-(2-phenylethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c17-16(18,19)12-21(10-14-7-9-23-11-14)15(22)20-8-6-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWAROVURLFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
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